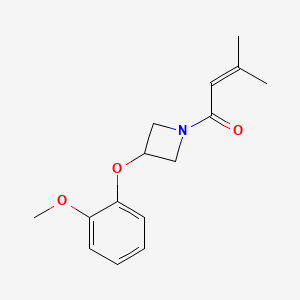![molecular formula C15H19N5O B5426714 N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5426714.png)
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide, also known as CP-99994, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole-containing compounds and has been found to exhibit potent analgesic effects.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide is not fully understood. However, it is believed to exert its analgesic effects through the modulation of the nociceptive pathway. It has been shown to inhibit the release of substance P, a neuropeptide that plays a key role in pain transmission. This compound also activates the KATP channels, which are involved in the regulation of pain perception.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, which are involved in the development of pain and inflammation. It has also been shown to increase the release of anti-inflammatory cytokines, such as IL-10. This compound has been found to have a low potential for abuse and addiction, making it a promising candidate for pain management.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. This compound has a short half-life, which can make it difficult to maintain consistent levels in the body. It also has poor solubility, which can make it difficult to administer in certain experimental models.
Future Directions
There are a number of future directions for the study of N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide. One potential area of research is the development of new analogs with improved pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in other areas, such as anxiety and depression. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a novel compound that has been extensively studied for its potential therapeutic applications in pain management. It has been found to exhibit potent analgesic effects and has a low potential for abuse and addiction. While there are some limitations to its use in lab experiments, there are also a number of future directions for research in this area.
Synthesis Methods
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide can be synthesized using a multistep process that involves the reaction of cyclopentylamine with 2-bromoacetyl bromide followed by the reaction with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 3-methylphenyl magnesium bromide to form the final product, this compound.
Scientific Research Applications
N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide has been extensively studied for its potential therapeutic applications in pain management. It has been found to exhibit potent analgesic effects in both animal and human studies. It has been shown to be effective in various pain models, including inflammatory pain, neuropathic pain, and visceral pain.
properties
IUPAC Name |
N-cyclopentyl-2-[5-(3-methylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-5-4-6-12(9-11)15-17-19-20(18-15)10-14(21)16-13-7-2-3-8-13/h4-6,9,13H,2-3,7-8,10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYAGSHIKSGDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(N=N2)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5426640.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5426647.png)

![2-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5426671.png)
![(2-{3-[rel-(1R,2R,6S,7S)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylmethyl]phenyl}ethyl)amine dihydrochloride](/img/structure/B5426676.png)
![4-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5426681.png)
![1-[2-oxo-2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5426684.png)

![ethyl N-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]glycinate](/img/structure/B5426699.png)
![3-[(2-isopropyl-5-pyrimidinyl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5426707.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5426721.png)

![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5426738.png)
![N'-(spiro[2.3]hex-1-ylcarbonyl)-4-biphenylcarbohydrazide](/img/structure/B5426752.png)